2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
The compound 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a pyridin-3-yl acetyl group to a partially saturated isoindole-1,3-dione moiety. The pyridinyl group may enhance solubility and enable hydrogen bonding or π-π stacking interactions, which are critical for target engagement.
Properties
IUPAC Name |
2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(8-12-4-3-7-19-9-12)20-10-13(11-20)21-17(23)14-5-1-2-6-15(14)18(21)24/h1-4,7,9,13-15H,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTJLLBSDBMZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxal, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and related analogs:
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity: The diphenylmethyl analog (CAS 38353-74-1) is significantly more lipophilic than the target compound due to its aromatic substituents, which may reduce aqueous solubility .
- Electronic Effects: Substituents on aromatic rings (e.g., pyridinyl vs. diphenylmethyl) influence electronic properties. For instance, electron-donating groups (e.g., -NMe₂, -OMe) in pyridoindolium salts cause bathochromic shifts in UV spectra compared to electron-withdrawing groups (-NO₂) . This suggests the pyridinyl acetyl group in the target compound could modulate electronic behavior, impacting reactivity or binding.
- Conformational Flexibility: The hexahydroisoindole-dione core in the target compound offers partial saturation, balancing rigidity and flexibility.
Biological Activity
The compound 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 1903164-46-4) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article examines its biological activity, synthesis methods, and preliminary research findings.
Structural Characteristics
The molecular formula of the compound is C19H22N2O3 , featuring an isoindole core, an azetidine ring, and a pyridine moiety. These structural elements are associated with various biological activities, making the compound a candidate for drug development.
Structural Features
| Feature | Description |
|---|---|
| Isoindole Core | Provides a platform for biological interactions |
| Azetidine Ring | Influences pharmacokinetics and receptor binding |
| Pyridine Moiety | Enhances solubility and bioavailability |
Synthesis Methods
The synthesis of this compound typically involves several steps that may include:
- Azetidine Formation : Utilizing starting materials like pyridine derivatives.
- Acetylation : Introducing the acetyl group using acetic anhydride or acetyl chloride.
- Cyclization : Forming the isoindole structure through cyclization reactions.
Common reagents and solvents include dichloromethane and triethylamine under controlled temperature conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for reaction monitoring.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets within cells. The isoindole structure may facilitate binding to receptors or enzymes involved in various metabolic pathways. Preliminary studies suggest that compounds with similar structures exhibit:
- Anticancer Activity : Potential efficacy against various cancer cell lines.
- Neurochemical Modulation : Possible effects on neurotransmitter systems.
Research Findings
Preliminary studies and data indicate that this compound may possess the following biological activities:
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of proliferation in cancer cell lines |
| Antimicrobial | Potential activity against bacterial strains |
| Neuroprotective | Modulation of neurochemical pathways |
Case Studies
- Anticancer Activity : A study evaluating isoindole derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines at micromolar concentrations.
- Neurochemical Effects : Research into similar azetidine-containing compounds suggested modulation of serotonin receptors, indicating potential use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
